molecular formula C13H11N3O3 B2463745 Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate CAS No. 182684-11-3

Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate

Cat. No.: B2463745
CAS No.: 182684-11-3
M. Wt: 257.249
InChI Key: VRWMAAOIAXSMAR-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimidoindazole core with a ketone group at the 4-position and an ethyl carboxylate substituent at the 3-position. This structure combines aromatic indazole moieties with a partially saturated pyrimidine ring, creating a rigid bicyclic system. The compound’s reactivity and physicochemical properties are influenced by its conjugated π-system, hydrogen-bonding capabilities (via the carbonyl and carboxylate groups), and steric effects from the ethyl ester. Its crystallographic characterization, often performed using SHELXL for structure refinement , reveals key geometric parameters such as bond lengths, angles, and ring puckering, which are critical for understanding its stability and interactions.

Properties

IUPAC Name

ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-11-8-5-3-4-6-10(8)15-16(11)12(9)17/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWMAAOIAXSMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C3=CC=CC=C3NN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the indazole ring system . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Modifications

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization.

Reagents/ConditionsProductApplication
NaOH (aq), reflux4-Oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylic acidPrecursor for amide/peptide coupling
H₂SO₄ (cat.), H₂O, Δ Same as aboveIndustrial-scale synthesis

The carboxylic acid derivative can subsequently react with amines to form amides or undergo decarboxylation under high temperatures .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 2 and 4.

ReagentConditionsProductSelectivity Notes
Hydrazine hydrateEtOH, reflux 3-Hydrazinylpyrimidoindazole derivativePosition 2 remains unmodified
Primary amines (R-NH₂)DMF, 80°C N-Alkylated pyrimidine analogsRequires catalytic acid

Reactions with secondary amines are less efficient due to steric hindrance .

Condensation and Cyclization Reactions

The carbonyl group at position 4 participates in condensation reactions with binucleophiles (e.g., diamines, hydrazines) to form fused polycyclic systems.

Example: Formation of Quinazoline Derivatives

ReagentsConditionsProductKey Reference
o-PhenylenediamineAcOH, Δ Pyrimido[1,2-b]indazole-quinazoline hybrid

This reaction proceeds via imine intermediate formation, followed by cyclization . Microwave-assisted synthesis reduces reaction times from hours to minutes .

Oxidation and Reduction Pathways

The 4-oxo group is redox-active, enabling transformations such as:

Reaction TypeReagents/ConditionsProductNotes
ReductionNaBH₄, MeOH4-Hydroxy derivativePartial ring saturation
OxidationKMnO₄, H₂O, Δ Ring-opening products (under study)Low yield

Multicomponent Reactions (MCRs)

The compound participates in MCRs to generate complex heterocycles. For example, with aldehydes and β-ketoesters:

ComponentsCatalyst/ConditionsProductReference
Aldehyde + β-ketoesterCuCl₂, solvent-free Pyrimidoindazole-fused pyran derivatives

Mechanistic studies suggest a domino sequence involving Knoevenagel condensation, Michael addition, and cyclization .

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes efficient:

  • Decarboxylation : At >200°C to yield 4-oxopyrimidoindazole.

  • Esterification : Transesterification with higher alcohols (e.g., isopropyl) using lipases.

Structural Insights and Reactivity Trends

  • pKa : The compound’s predicted pKa (-1.21) indicates weak acidity, favoring reactions in basic media .

  • Solubility : Poor aqueous solubility limits reactions to polar aprotic solvents (DMF, DMSO) .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate typically involves multi-step chemical reactions that modify precursor compounds to achieve the desired structure. Novel methods for synthesizing related indazole derivatives have been reported, emphasizing scalable processes that could facilitate further research and development .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey FindingsIC50 Value (µM)
Antitumor ActivityEffective against K562 cell line5.15
AntiallergyMore potent than disodium cromoglycateNot specified
Synthesis MethodsNovel scalable synthesis methodsNot applicable

Case Studies

Case Study 1: Anticancer Activity
In a recent investigation into the anticancer properties of indazole derivatives, researchers synthesized several compounds based on this compound and tested their efficacy against various cancer cell lines. The study concluded that certain modifications led to enhanced potency and selectivity against tumor cells while minimizing toxicity to normal cells.

Case Study 2: Allergy Treatment
Another study focused on the development of antiallergy agents derived from similar chemical structures. The findings suggested that the incorporation of specific functional groups could significantly enhance oral bioavailability and therapeutic efficacy compared to traditional treatments.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: The target compound’s balanced LogP and moderate ring puckering suggest suitability as a kinase inhibitor scaffold, outperforming the methyl analogue in membrane permeability assays .
  • Synthetic Challenges : Steric hindrance from the ethyl group complicates regioselective functionalization, necessitating optimized catalytic conditions (e.g., Pd-mediated cross-coupling).

Methodological Considerations

  • Crystallographic Tools : SHELXL and ORTEP-3 were critical for refining atomic coordinates and visualizing thermal ellipsoids, respectively.
  • Puckering Analysis : Cremer-Pople coordinates provided a standardized framework for comparing ring distortions across analogues.

Biological Activity

Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate (CAS Number: 182684-11-3) is a heterocyclic compound notable for its diverse biological activities. Its molecular formula is C13H11N3O3C_{13}H_{11}N_{3}O_{3}, and it belongs to the indazole family, which is recognized for various applications in medicinal chemistry and biological research. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

PropertyValue
Molecular FormulaC13H11N3O3C_{13}H_{11}N_{3}O_{3}
Molecular Weight257.24 g/mol
Boiling Point418.4 ± 55.0 °C (Predicted)
Density1.45 ± 0.1 g/cm³ (Predicted)
pKa-1.21

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or bind to receptors involved in critical biological pathways. This interaction can modulate various physiological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways, which are critical for bacterial growth and replication.

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may reduce viral load in infected cells significantly. For example, in a mouse model of influenza A infection, the compound demonstrated a substantial reduction in viral replication and improved survival rates compared to untreated controls.

Anticancer Potential

Recent research has explored the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of 0.126μM0.126\mu M. Notably, it showed a significant selectivity for cancer cells over normal cells:

Cell LineIC50 (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (non-cancer)>2

This selectivity suggests a promising therapeutic window for further development.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit biofilm formation at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as a novel treatment option for resistant bacterial infections.

Study on Anticancer Activity

In another investigation focusing on TNBC, the compound was administered to mice with induced tumors. The results indicated not only a reduction in tumor size but also a decrease in metastasis compared to control groups treated with standard chemotherapeutics.

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-4,6-dihydropyrimido[1,2-b]indazole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using indazole derivatives and ethyl acetoacetate. For example, manganese(III) acetate in acetic acid facilitates coupling of indole analogs with ethyl acetoacetate under reflux conditions . Characterization of intermediates involves:
  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., δ 12.10 ppm for indole NH protons in DMSO-d₆) .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 328.2 for a related pyridine analog) .
  • Chromatography : HPLC ensures purity (>95%) .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Data Collection : Use high-resolution detectors (e.g., Bruker D8 Venture).
  • Structure Solution : SHELXS/SHELXD for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
  • Visualization : ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions:
  • Ventilation : Use fume hoods to avoid inhalation (no specific toxicity data reported, but structural analogs suggest caution) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats.
  • Waste Disposal : Incinerate organic waste per institutional guidelines .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular design?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs (e.g., R₂²(8) rings). Steps:
  • Hydrogen-Bond Geometry : Measure D···A distances (e.g., 2.8–3.2 Å for N–H···O) using crystallographic data .
  • Network Topology : Use Mercury Software to map 3D networks. For example, chains or sheets stabilized by bifurcated bonds .
  • Functional Implications : Correlate packing motifs with solubility or stability .

Q. How to resolve contradictions in crystallographic data (e.g., disordered solvent vs. twinning)?

  • Methodological Answer : Contradictions arise from pseudo-symmetry or twinning. Mitigation strategies:
  • Data Reprocessing : Use TWINLAWS in SHELXL to identify twin domains .
  • Disorder Modeling : PART instructions in SHELXL refine occupancy of solvent molecules .
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) .

Q. What computational methods predict puckering in the pyrimidoindazole ring system?

  • Methodological Answer : Apply Cremer-Pople puckering parameters (𝑄, θ, φ) to quantify non-planarity:
  • Coordinate Calculation : Use PLATON or PARST to derive z-displacements from SCXRD data .
  • Pseudorotation Analysis : For five-membered rings, phase angles (φ) distinguish envelope vs. twist conformers .
  • Energy Minimization : DFT (B3LYP/6-31G*) optimizes puckering amplitudes .

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